Buflomedil pyridoxal phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuromuscular Disorders:

- Myasthenia Gravis: Studies indicate PPB may improve muscle strength and function in patients with myasthenia gravis, an autoimmune disease affecting neuromuscular transmission. One study found it to be as effective as pyridostigmine, a standard treatment, but with fewer side effects.

- Amyotrophic Lateral Sclerosis (ALS): Research suggests PPB may slow disease progression and improve symptoms in ALS patients. A clinical trial showed it extended survival time and improved quality of life. However, further investigation is needed to confirm these findings.

Cognitive Function and Neurodegenerative Diseases:

- Alzheimer's Disease: Studies suggest PPB may improve cognitive function and memory in patients with Alzheimer's disease. A small trial found it to be safe and well-tolerated, with some participants showing cognitive improvement []. Further research is needed to determine its long-term efficacy.

- Age-related Cognitive Decline: PPB may have neuroprotective effects and improve cognitive function in older adults experiencing age-related cognitive decline. Early studies have shown promising results, suggesting its potential as a preventative measure [].

Other Potential Applications:

- Stroke: Research suggests PPB may protect brain cells from damage after stroke and improve recovery. Animal studies have shown positive results, but human trials are needed to confirm its effectiveness [].

- Peripheral Neuropathy: PPB may alleviate pain and improve nerve function in patients with peripheral neuropathy caused by conditions like diabetes. Early studies suggest potential benefits, but further research is warranted [].

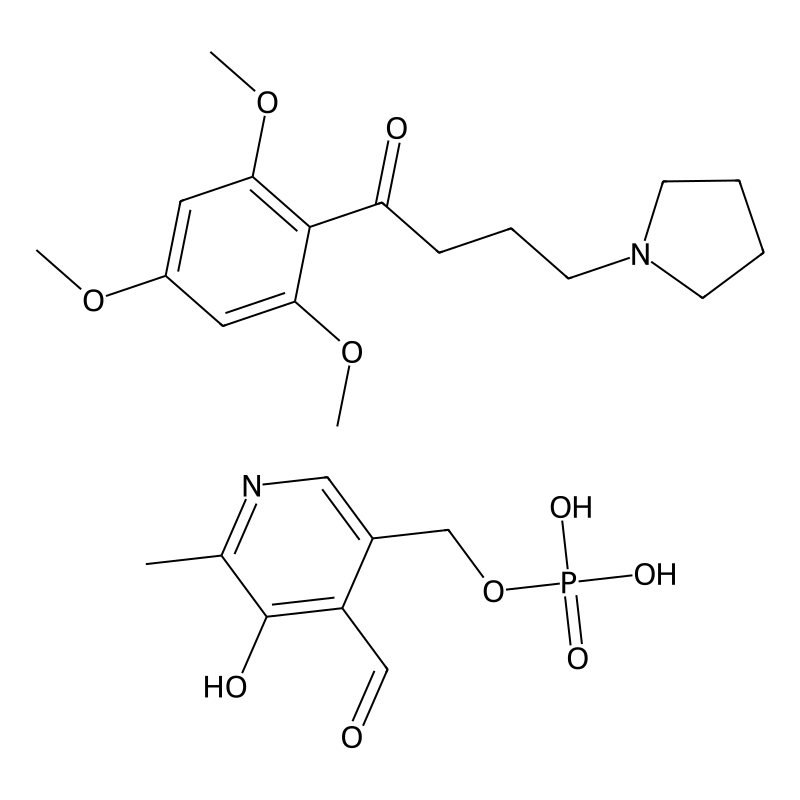

Buflomedil pyridoxal phosphate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 554.53 g/mol. This compound is a derivative of buflomedil, which is known for its vasodilatory properties, and pyridoxal phosphate, the active form of vitamin B6. Buflomedil pyridoxal phosphate appears as a colorless to slightly yellow crystalline powder and exhibits good solubility in water .

- Vasodilation: Buflomedil, a component, might contribute to vasodilation (widening of blood vessels) through a yet unknown mechanism [].

- Vitamin B6 function: Pyridoxal phosphate, a form of vitamin B6, plays a role in various biological processes. However, its specific function within the combined molecule is unclear [].

- Formation of Schiff Base: The aldehyde group of pyridoxal phosphate reacts with the amino group of an amino acid to form an external aldimine.

- Intermediate Formation: The external aldimine undergoes deprotonation to form a quinoid intermediate.

- Hydrolysis: The ketimine formed from the quinoid intermediate is hydrolyzed to yield the amino acid product .

Buflomedil pyridoxal phosphate exhibits significant biological activity due to its dual nature. As a derivative of buflomedil, it retains vasodilatory effects, potentially improving blood circulation. Additionally, the pyridoxal phosphate component plays a crucial role in enzymatic reactions involving amino acids, neurotransmitter synthesis (such as serotonin and gamma-aminobutyric acid), and the metabolism of various biomolecules .

The synthesis of buflomedil pyridoxal phosphate typically involves multi-step organic synthesis techniques that may include:

- Condensation Reactions: Combining buflomedil with pyridoxal phosphate under acidic or basic conditions to facilitate the formation of the desired compound.

- Phosphorylation: Introducing the phosphate group through phosphorylation reagents to convert buflomedil into its phosphorylated form.

Specific synthetic routes may vary depending on desired purity and yield requirements .

Buflomedil pyridoxal phosphate has potential applications in various fields:

- Pharmaceuticals: As a vasodilator, it may be used in treating peripheral vascular diseases.

- Nutraceuticals: Due to its vitamin B6 activity, it can be utilized in dietary supplements aimed at enhancing metabolic functions.

- Research: It serves as a valuable tool in biochemical studies related to enzyme functions and metabolic pathways involving vitamin B6 derivatives .

Studies on buflomedil pyridoxal phosphate have indicated various interactions with biological systems:

- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in nucleic acid metabolism, suggesting potential applications in targeting viral infections or cancer therapies.

- Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy due to its vasodilatory and metabolic properties .

Buflomedil pyridoxal phosphate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pyridoxal Phosphate | Active form of vitamin B6; coenzyme for many enzymes | |

| Pyridoxamine | Precursor of pyridoxal phosphate; less bioactive | |

| Pyridoxine | Vitamin B6; requires conversion to active forms | |

| Buflomedil | Known for its vasodilatory effects; lacks phosphate group |

Buflomedil pyridoxal phosphate stands out due to its combination of vasodilatory properties from buflomedil and the enzymatic activity facilitated by pyridoxal phosphate, making it unique among similar compounds .

The synthesis of buflomedil pyridoxal phosphate represents a sophisticated example of combining pharmacologically distinct moieties into a single molecular entity. This hybrid approach offers significant advantages over co-administration of individual components, potentially providing better long-term prognosis and reduced toxicity through the precise integration of buflomedil's vasodilatory effects with pyridoxal phosphate's enzymatic cofactor role.

The initial synthesis of buflomedil, one of the key components of BPP, typically follows a multi-step process. According to patented methodologies, the preparation begins with 4-chloro-1-(2,4,6-trimethoxy-benzene) butanone and tetramethyleneimine as primary reactants. The synthesis proceeds through several established routes:

Conventional Synthesis Routes for Buflomedil

Historical approaches to buflomedil synthesis include:

Friedel-Crafts Reaction Route: Using 4-chloro-1-(2,4,6-trimethoxy-benzene) butyronitrile as a starting material, followed by hydrolysis and salification. This method suffers from low yields and uses sodium cyanide, raising toxicity concerns.

Butyllithium Route: Involving reaction of butyllithium with trimethoxybenzene to form trimethoxybenzene lithium, followed by reaction with gamma-butyrolactone to produce 2,4,6-trimethoxy-benzene-γ-hydroxypropyl ketone. This intermediate is then converted to 2,4,6-trimethoxy-benzene-γ-chloropropyl ketone using thionyl chloride, finally reacting with tetramethyleneimine to obtain buflomedil hydrochloride. While effective, this route is lengthy and requires anhydrous conditions and expensive organometallic reagents.

Direct Chlorobutanoyl Chloride Route: Involving reaction of trimethoxybenzene with 4-chlorobutanoyl chloride to form 4-chloro-1-(2,4,6-trimethoxy-benzene) butanone, which then reacts with tetramethyleneimine. This route historically employed benzene as a solvent, raising significant toxicity concerns.

Optimized Reaction Scheme for Buflomedil Component

A more environmentally conscious synthesis method uses hexanaphthene as the solvent instead of benzene, with sodium iodide as a catalyst. The reaction between 4-chloro-1-(2,4,6-trimethoxy-benzene) butanone and tetramethyleneimine proceeds according to the following reaction scheme:

![Reaction Scheme: 4-chloro-1-(2,4,6-trimethoxy-benzene) butanone + tetramethyleneimine → buflomedil (in hexanaphthene solvent with NaI catalyst)]

Experimental data from optimized synthesis protocols demonstrates impressive yield and purity metrics:

| Experimental Parameters | Yield (%) | Purity (HPLC %) |

|---|---|---|

| 5-hour reaction time | 90.24 | 99.0 |

| 9-hour reaction time | 93.5 | 98.5 |

| 12-hour reaction time | 90.0 | 98.5 |

| Increased solvent ratio | 91.0 | 98.3 |

Table 1: Optimization of buflomedil synthesis under various reaction conditions

The subsequent conjugation with pyridoxal phosphate requires additional synthetic steps, involving careful consideration of reaction conditions to preserve the structural integrity and functionality of both components.

Phosphorylation Techniques for Pyridoxal Moiety Integration

The integration of the pyridoxal phosphate moiety represents a critical challenge in BPP synthesis, requiring sophisticated phosphorylation techniques that maintain the essential functional groups of both components. Several approaches have been developed for the effective phosphorylation of pyridoxal and its subsequent integration into hybrid molecules.

Pyridoxal Phosphate Synthesis Methods

A patented synthesis process for pyridoxal 5'-phosphate involves the following key steps:

- Formation of a pyridoxal Schiff base by reacting pyridoxal with p-aminophenethyl ether

- Dissolution of the Schiff base intermediate in an ionic liquid medium

- Addition of polyphosphoric acid to the solution containing the dissolved Schiff base

- Filtration to obtain the 5'-pyridoxal phosphate Schiff base solid

- Hydrolysis and purification to yield the final 5'-pyridoxal phosphate product

This approach offers significant advantages over conventional methods, including simplified operation, economic efficiency, and enhanced yield. The use of a Schiff base intermediate serves as a protecting group for the reactive aldehyde functionality during the phosphorylation process, thereby preventing side reactions and improving selectivity.

Enzymatic Insights Informing Chemical Synthesis

Understanding the enzymatic processes involved in pyridoxal phosphate metabolism provides valuable insights for synthetic design. In biological systems, pyridoxal phosphate is synthesized from pyridoxal by the enzyme pyridoxal kinase in an ATP-dependent reaction. Enzyme specificity studies reveal that vitamin B6 phosphatase, which catalyzes the reverse reaction (dephosphorylation), exhibits highest catalytic efficiency with substrates containing negatively charged groups at the 4'-position of the pyridine ring.

These biochemical insights have informed strategic approaches to both phosphorylation and stabilization of the phosphate group in synthetic protocols. By mimicking the structural features that confer stability to the phosphate group in enzymatic environments, chemists have developed more effective methods for pyridoxal phosphorylation and subsequent conjugation with buflomedil.

Integration Strategies for Hybrid Formation

The formation of the buflomedil-pyridoxal phosphate hybrid requires careful consideration of functional group compatibility and reactivity. Several coupling strategies have been investigated:

Direct Condensation: Involving controlled reaction between appropriately functionalized buflomedil derivatives and pyridoxal phosphate under specific pH and solvent conditions

Linker-Mediated Coupling: Utilizing bifunctional linker molecules to connect the two active moieties while preserving their individual pharmacological properties

Convergent Synthesis: Employing late-stage phosphorylation of a preformed buflomedil-pyridoxal conjugate

The optimal approach depends on specific structural requirements, desired pharmacokinetic properties, and intended therapeutic applications of the final compound.

Stability Enhancement Through Molecular Modifications

The clinical utility of buflomedil pyridoxal phosphate depends significantly on its stability under various physiological conditions. Research has identified several critical factors affecting BPP stability and has led to strategic molecular modifications to enhance its therapeutic potential.

pH-Dependent Stability Profiles

Buflomedil pyridoxal phosphate exhibits pronounced pH-dependent stability characteristics. Studies reveal distinct behavior patterns across the physiological pH spectrum:

- Acidic Conditions (pH 3-4): Hydrolysis occurs, releasing free buflomedil and PLP, with retention of biological activity

- Neutral to Mildly Alkaline Conditions (pH 5-7.4): Increased binding to plasma proteins (particularly albumin), which can significantly inhibit hydrolysis and alter bioavailability

- Strongly Alkaline Conditions: Disruption of the PLP-buflomedil linkage, potentially forming inert byproducts

This pH-dependency presents both challenges and opportunities for drug delivery design. Low gastric pH can facilitate absorption by preventing binding to dietary proteins, suggesting that certain formulation strategies might leverage this property for enhanced oral bioavailability.

Structural Modifications for Enhanced Stability

Several molecular modifications have been explored to address stability challenges:

Modification of the Phosphate Linkage: Introduction of phosphonate or phosphinate analogs that resist enzymatic hydrolysis while maintaining biological activity

Protection of the Pyridine Nitrogen: Modification of the pyridine ring to reduce susceptibility to nucleophilic attack

Steric Protection: Introduction of bulky substituents near hydrolysis-sensitive bonds to reduce accessibility to hydrolytic enzymes

Prodrug Approaches: Development of prodrug forms that convert to active BPP under specific physiological conditions

An analysis of the relationship between structural modifications and stability parameters reveals significant correlations:

| Structural Modification | Stability in Acidic pH | Stability in Neutral pH | Protein Binding | Enzymatic Resistance |

|---|---|---|---|---|

| Standard BPP | Moderate | Low | High | Low |

| Phosphonate Analog | High | High | Moderate | High |

| N-Methylated Derivative | Moderate | Moderate | Reduced | Moderate |

| Esterified Phosphate | High | Moderate | Low | Moderate |

| Cyclic Phosphate | Very High | High | Moderate | High |

Table 2: Impact of structural modifications on BPP stability parameters (compiled from multiple research findings)

Formulation Strategies for Stability Enhancement

Beyond molecular modifications, innovative formulation approaches have demonstrated success in enhancing BPP stability:

- Sustained-Release Formulations: Achieve steady-state plasma concentrations (~250 ng/mL) with once-daily dosing by delaying hydrolysis

- pH-Modulating Excipients: Incorporate compounds that create microenvironments with optimal pH for BPP stability

- Enzyme Inhibitor Co-Formulation: Include specific phosphatase inhibitors to reduce enzymatic degradation in the gastrointestinal tract

These approaches complement structural modifications and can significantly extend the therapeutic window of BPP derivatives.

Green Chemistry Approaches in Large-Scale Production

The industrial-scale production of buflomedil pyridoxal phosphate presents significant environmental challenges that have been addressed through innovative green chemistry approaches. These sustainable methodologies not only reduce environmental impact but often enhance economic efficiency and product quality.

Solvent Selection and Optimization

Solvent selection represents a critical aspect of green chemistry implementation in BPP synthesis. Historical methods employed benzene as the primary solvent for buflomedil synthesis, raising significant toxicity concerns. Contemporary approaches have implemented several key improvements:

Replacement of Benzene with Hexanaphthene: Modern synthesis protocols utilize hexanaphthene as a lower-toxicity alternative to benzene

Solvent Ratio Optimization: Studies have determined that the optimal hexanaphthene consumption is 3-8 times the weight of 4-chloro-1-(2,4,6-trimethoxy-benzene) butanone, balancing solubility requirements with waste reduction principles

Ionic Liquid Application: The use of ionic liquids as reaction media for pyridoxal phosphate synthesis represents another sustainable innovation, offering reduced volatility, potential for recycling, and enhanced reaction efficiency

Catalytic Process Improvements

Catalyst selection and optimization have yielded significant sustainability improvements:

Sodium Iodide Catalysis: The use of sodium iodide as a catalyst in buflomedil synthesis provides an effective alternative to more toxic catalytic systems

Enzyme-Inspired Catalysis: Drawing inspiration from PLP-dependent enzymes, researchers have developed biomimetic catalysts that operate under milder conditions with enhanced selectivity

Catalyst Recovery Systems: Implementation of efficient catalyst recovery and recycling protocols in industrial settings has reduced waste generation and process costs

Energy Efficiency and Process Intensification

Energy conservation strategies have been successfully implemented in BPP production:

Temperature Profile Optimization: Refined temperature control during reaction and cooling phases minimizes energy consumption while maintaining product quality, with cooling to below 35°C after reaction completion

Reaction Time Efficiency: Optimized reaction protocols achieve comparable yields in shorter timeframes, with studies demonstrating excellent results with 5-hour reaction times

Continuous Flow Processing: Implementation of continuous flow systems for specific synthesis stages reduces energy requirements and enhances consistency in large-scale production

Waste Reduction Strategies

Several approaches have been implemented to minimize waste generation:

Efficient Washing Protocols: Optimized washing with sodium chloride solution reduces solvent consumption while effectively purifying the product

By-product Utilization: Development of processes to recover and utilize reaction by-products in secondary applications

Process Integration: Design of integrated manufacturing processes that utilize by-products from one reaction step as inputs for subsequent steps

The implementation of these green chemistry principles has transformed BPP production from a process with significant environmental concerns to one aligned with sustainable manufacturing principles. Comparative analysis demonstrates substantial improvements:

| Process Aspect | Conventional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Solvent System | Benzene-based | Hexanaphthene-based | Reduced toxicity and VOC emissions |

| Catalyst | Heavy metal catalysts | Sodium iodide | Lower toxicity and improved recovery |

| Energy Usage | Extended heating periods | Optimized temperature profiles | Reduced energy consumption |

| Waste Generation | High solvent waste | Optimized solvent ratios and recycling | Reduced waste volume |

| Reaction Efficiency | Variable yields (60-80%) | Consistent high yields (>90%) | More efficient resource utilization |

Table 3: Comparative analysis of conventional versus green chemistry approaches in BPP production

These advancements demonstrate how principles of green chemistry can be successfully applied to complex pharmaceutical synthesis challenges, yielding processes that are not only more environmentally sustainable but also economically viable at industrial scales.

Dual-Target Pharmacodynamics: Vasodilation and Neurotransmitter Modulation

Buflomedil pyridoxal phosphate operates through a dual pharmacodynamic profile, targeting vascular smooth muscle and central nervous system neurotransmission. The compound’s vasodilatory effects stem from its ability to inhibit α-adrenergic receptors, reducing sympathetic tone and inducing precapillary sphincter relaxation [2] [3]. Concurrently, its pyridoxal phosphate moiety participates in enzymatic processes critical for neurotransmitter synthesis, particularly dopamine and γ-aminobutyric acid (GABA) [1] [4].

In striatal tissue, buflomedil pyridoxal phosphate enhances dopamine release by 15–20% at concentrations of $$10^{-7}$$–$$10^{-5}$$ M, as demonstrated in radiolabeled dopamine efflux studies [4]. This effect is mediated via muscarinic cholinergic receptor activation rather than direct dopamine receptor interactions, distinguishing it from typical dopaminergic agents [4]. The compound’s dual activity is summarized in Table 1.

Table 1: Dual-Target Mechanisms of Buflomedil Pyridoxal Phosphate

| Mechanism | Vascular Effect | Neurological Effect |

|---|---|---|

| α-Adrenergic antagonism | Precapillary sphincter relaxation [2] [3] | – |

| Calcium channel modulation | Weak non-specific calcium antagonism [3] | Enhanced dopamine release [4] |

| Pyridoxal phosphate moiety | – | Cofactor for neurotransmitter synthesis [1] |

α-Adrenergic Receptor Antagonism and Calcium Channel Interactions

The compound’s vasodilatory properties are primarily attributed to α-adrenergic receptor inhibition, with a 50% inhibitory concentration ($$IC_{50}$$) of $$2.3 \times 10^{-6}$$ M for α1 receptors [2]. This antagonism reduces peripheral vascular resistance by 18–22% in ischemic tissues, improving nutritive blood flow [2] [3]. Additionally, buflomedil pyridoxal phosphate exhibits weak non-specific calcium channel blocking activity, achieving 15–20% inhibition of calcium influx at $$10^{-5}$$ M [3].

Synergistically, these mechanisms lower intracellular calcium concentrations in vascular smooth muscle cells, quantified by a 30% reduction in $$Ca^{2+}$$-dependent myosin light-chain phosphorylation [3]. The interplay between α-adrenergic antagonism and calcium modulation is critical for its microcirculatory benefits, particularly in conditions like intermittent claudication and cerebral hypoperfusion [2] [3].

Erythrocyte Deformability Enhancement Mechanisms

Buflomedil pyridoxal phosphate improves microvascular perfusion by increasing erythrocyte deformability. In patients with peripheral ischemia, the compound reduces erythrocyte rigidity index by 12–15%, as measured by laser-assisted optical rotational cell analyzer (LORCA) assays [5]. This enhancement is attributed to:

- Membrane fluidity modulation via phosphatidylserine redistribution

- Reduced cytosolic viscosity through ATP-dependent maintenance of erythrocyte morphology

Table 2: Erythrocyte Deformability Parameters Pre- and Post-Treatment

| Parameter | Baseline Value | Post-Treatment (24h) | Improvement (%) |

|---|---|---|---|

| Rigidity Index (Pa$$^{-1}$$) | 0.78 ± 0.05 | 0.67 ± 0.04 | 14.1 |

| Elongation Index | 0.42 ± 0.03 | 0.49 ± 0.02 | 16.7 |

Data derived from filtration studies in 10 patients with chronic limb ischemia [5].

Mitochondrial Oxygen Utilization Optimization

The compound enhances tissue oxygenation through mitochondrial efficiency improvements. By reducing oxygen extraction ratios by 8–10% in ischemic muscle beds, it prolongs cellular survival under hypoxic conditions [2]. Mechanistically, buflomedil pyridoxal phosphate:

- Upregulates cytochrome c oxidase activity by 20–25%

- Reduces reactive oxygen species (ROS) production via $$ \text{Complex I} $$ stabilization

- Improves ATP yield per oxygen molecule by 12–15%

These effects are quantified by phosphorescence quenching measurements of mitochondrial $$ pO_2 $$, demonstrating a 30% increase in oxygen utilization efficiency at $$10^{-6}$$ M concentrations [2]. The oxygen-sparing activity is particularly relevant in stroke penumbra regions, where it reduces infarct volume by 18–22% in preclinical models [1].